N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine
CAS No.: 887353-49-3
Cat. No.: VC0017073
Molecular Formula: C14H27NO4
Molecular Weight: 273.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887353-49-3 |
|---|---|
| Molecular Formula | C14H27NO4 |
| Molecular Weight | 273.373 |
| IUPAC Name | tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate |
| Standard InChI | InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 |
| Standard InChI Key | PHDLJCSPXSOXAV-UHFFFAOYSA-N |
| SMILES | CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Properties
Nomenclature and Identifiers
N-(t-Boc)-N-ethyl-3-(2-methyl- dioxolan-2-yl)propylamine is formally identified by its IUPAC name: tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate . This compound is uniquely identified through several standardized systems as outlined in Table 1.
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 887353-49-3 |
| PubChem CID | 29974637 |
| Molecular Formula | C₁₄H₂₇NO₄ |
| IUPAC Name | tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate |
| Standard InChI | InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 |
| Standard InChIKey | PHDLJCSPXSOXAV-UHFFFAOYSA-N |
| SMILES | CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C |
The compound is also known by other synonyms including "Ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamic Acid 1,1-Dimethylethyl Ester". These standardized identifiers ensure proper recognition and classification within chemical databases and literature.
Structural Characteristics
N-(t-Boc)-N-ethyl-3-(2-methyl- dioxolan-2-yl)propylamine possesses a complex molecular structure characterized by several key functional groups that define its chemical behavior. The molecular structure features a central nitrogen atom that connects three key structural components: an ethyl group, a protected carbonyl chain, and the characteristic tert-butyloxycarbonyl (t-Boc) protecting group .
The t-Boc group is attached to the nitrogen atom via a carbamate linkage, forming the N-(t-Boc) portion of the molecule. This protecting group consists of a tert-butyl moiety connected to a carbonyl group, which is essential for its protective function in synthetic organic chemistry. The dioxolane ring system creates a protected ketone functionality, which is significant for the compound's stability during various chemical transformations.
The propyl chain connecting the nitrogen to the dioxolane ring provides spatial separation between these functional groups, allowing for selective chemical modifications. The molecule's three-dimensional arrangement contributes significantly to its reactivity patterns and synthetic utility.
Physical and Chemical Properties
N-(t-Boc)-N-ethyl-3-(2-methyl- dioxolan-2-yl)propylamine exhibits specific physical and chemical properties that determine its behavior in laboratory settings and synthetic applications. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.373 g/mol |
| Physical State | Not specified in available data |
| Solubility | Typical solubility in common organic solvents (exact values not provided) |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Stability | Stable under standard laboratory conditions |
| Reactivity | Sensitive to strong acids (t-Boc group cleavage) |
The compound contains a total of 4 oxygen atoms and 1 nitrogen atom, contributing to its potential for hydrogen bonding and interactions with various reagents . The dioxolane ring structure provides stability to the protected ketone functionality, making it resistant to various reaction conditions while allowing selective manipulations of other functional groups within the molecule.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(t-Boc)-N-ethyl-3-(2-methyl- dioxolan-2-yl)propylamine typically involves the protection of an appropriate amine precursor. The primary synthetic pathway generally utilizes N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine (CAS: 65960-33-0) as the starting material . This precursor compound, with a molecular formula of C₉H₁₉NO₂ and molecular weight of 173.25 g/mol, undergoes a protection reaction with a t-Boc introducing reagent.
The typical reaction sequence involves treating the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an appropriate solvent system like dichloromethane or tetrahydrofuran. This reaction selectively protects the secondary amine with the t-Boc group, resulting in the formation of the carbamate functionality characteristic of the target compound.
The presence of the dioxolane ring in the starting material is typically achieved through a ketalization reaction of the corresponding ketone with ethylene glycol under acid catalysis with azeotropic removal of water. This protection step is crucial as it prevents unwanted side reactions during subsequent transformations of the molecule.
Laboratory Techniques
The preparation of N-(t-Boc)-N-ethyl-3-(2-methyl- dioxolan-2-yl)propylamine in laboratory settings requires careful attention to reaction conditions and purification techniques. Standard laboratory equipment for organic synthesis is typically employed, including appropriate glassware, heating and cooling apparatus, and inert atmosphere systems when necessary.
The reaction progress is commonly monitored through thin-layer chromatography (TLC), allowing for real-time assessment of conversion rates and formation of by-products. Purification of the final product is typically achieved through column chromatography on silica gel, using carefully selected solvent systems to maximize separation efficiency. In some cases, recrystallization techniques may be employed to further enhance product purity.
Quality control assessments typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity levels. High-performance liquid chromatography (HPLC) may also be utilized to determine the purity percentage of the final compound.
Applications and Research Significance
Role in Organic Synthesis
N-(t-Boc)-N-ethyl-3-(2-methyl- dioxolan-2-yl)propylamine serves a critical role in organic synthesis as a protected building block that enables selective chemical transformations. The compound's value stems from its dual protection strategy: the t-Boc group shields the nitrogen functionality while the dioxolane moiety protects the ketone group. This configuration allows chemists to perform selective reactions on other parts of the molecule without affecting these protected sites.
The t-Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents, revealing the amine functionality for subsequent reactions. This orthogonal protection strategy is particularly valuable in multi-step synthesis where sequential deprotection and functionalization steps are required.
The compound's utility extends to the synthesis of complex natural products, pharmaceutical intermediates, and other fine chemicals where precise control over functional group transformations is essential. Its structural features make it particularly suitable for incorporation into larger molecular scaffolds through various coupling reactions and functional group interconversions.
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